2-Bromoacrylic acid

Catalog No.
S662649
CAS No.
10443-65-9
M.F
C3H3BrO2
M. Wt
150.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoacrylic acid

CAS Number

10443-65-9

Product Name

2-Bromoacrylic acid

IUPAC Name

2-bromoprop-2-enoic acid

Molecular Formula

C3H3BrO2

Molecular Weight

150.96 g/mol

InChI

InChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6)

InChI Key

HMENQNSSJFLQOP-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)Br

Canonical SMILES

C=C(C(=O)O)Br

Mutagenicity Prediction in Acrylates

2-Bromoacrylic acid serves as a reference compound in Quantitative Structure-Activity Relationship (QSAR) models used to predict the mutagenicity of acrylates []. Mutagenicity refers to the ability of a substance to induce mutations in DNA, potentially leading to cancer.

QSAR models establish relationships between a chemical's structure and its biological activity. By analyzing the known mutagenic properties of 2-bromoacrylic acid and other acrylates, scientists can build models that predict the likelihood of similar compounds being mutagenic based solely on their structure []. This approach helps prioritize testing efforts and identify potentially harmful acrylates early in the development process.

Pharmaceutical Intermediate

2-Bromoacrylic acid can act as a pharmaceutical intermediate, meaning it serves as a building block in the synthesis of more complex molecules with potential therapeutic applications []. However, specific details about its use in this context are limited and not readily available in publicly accessible scientific literature.

2-Bromoacrylic acid is an organic compound with the molecular formula C3_3H3_3BrO2_2 and a CAS number of 10443-65-9. It is characterized as a colorless solid with a strong odor, commonly used in organic synthesis. The compound features a bromine atom attached to the second carbon of the acrylic acid structure, which contributes to its reactivity and utility in various

Due to its electrophilic nature. Notably, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbon-carbon double bond or the carbonyl carbon. One example includes its reaction with amines to form amides. Additionally, 2-bromoacrylic acid can react with phosphines, leading to the formation of various derivatives .

The compound's reactivity is also evident in its ability to undergo polymerization under specific conditions, forming polybrominated compounds that have applications in materials science.

The synthesis of 2-bromoacrylic acid can be achieved through various methods:

  • Halogenation of Acrylic Acid: One common approach involves the direct bromination of acrylic acid using bromine or other brominating agents.
  • Refluxing Reactions: Another method includes refluxing acrylic acid with brominating agents in solvents such as acetonitrile or pyridine, which facilitates the substitution reaction at the second carbon position .
  • Use of Bromoacetate Precursors: Starting from bromoacetate compounds can also yield 2-bromoacrylic acid through elimination reactions.

These methods highlight the versatility of synthetic routes available for producing this compound.

2-Bromoacrylic acid finds applications across various fields:

  • Organic Synthesis: It serves as a key reagent in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing polymers and specialty chemicals due to its reactive properties.
  • Biological Research: Its potential anti-cancer properties make it a subject of interest in medicinal chemistry .

Interaction studies involving 2-bromoacrylic acid focus on its reactivity with biological molecules and other chemical species. Research has demonstrated that it can interact with amino acids and proteins, potentially leading to modifications that affect their function. These interactions are crucial for understanding both the therapeutic potential and toxicity of the compound .

Several compounds share structural similarities with 2-bromoacrylic acid, each possessing unique properties:

Compound NameMolecular FormulaKey Characteristics
Acrylic AcidC3_3H4_4OA simple unsaturated carboxylic acid without halogens
3-Bromopropenoic AcidC3_3H5_5BrOSimilar reactivity but with a different carbon chain
2-Chloroacrylic AcidC3_3H3_3ClOContains chlorine instead of bromine; different reactivity profile

The uniqueness of 2-bromoacrylic acid lies in its specific reactivity due to the presence of bromine, which enhances electrophilicity compared to other similar compounds like acrylic acid or 2-chloroacrylic acid. This makes it particularly valuable in synthetic organic chemistry and biological applications .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (11.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10443-65-9

Wikipedia

2-Bromoacrylic acid

Dates

Modify: 2023-08-15

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